molecular formula C9H5ClF4O2 B2429198 Methyl 5-chloro-2-fluoro-4-(trifluoromethyl)benzoate CAS No. 1805524-68-8

Methyl 5-chloro-2-fluoro-4-(trifluoromethyl)benzoate

Cat. No.: B2429198
CAS No.: 1805524-68-8
M. Wt: 256.58
InChI Key: CQVBWDHNQAACIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-chloro-2-fluoro-4-(trifluoromethyl)benzoate is a chemical compound with the molecular formula C9H5ClF4O2 and a molecular weight of 256.58 g/mol . It is a benzoate ester that contains chloro, fluoro, and trifluoromethyl substituents on the benzene ring, making it a compound of interest in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-chloro-2-fluoro-4-(trifluoromethyl)benzoate typically involves the esterification of the corresponding benzoic acid derivative. One common method is the reaction of 5-chloro-2-fluoro-4-(trifluoromethyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid . The reaction is usually carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can enhance the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-2-fluoro-4-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted benzoate derivatives with different nucleophiles.

    Hydrolysis: 5-chloro-2-fluoro-4-(trifluoromethyl)benzoic acid and methanol.

    Reduction: Reduced derivatives of the original compound with modified functional groups.

Scientific Research Applications

Methyl 5-chloro-2-fluoro-4-(trifluoromethyl)benzoate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of Methyl 5-chloro-2-fluoro-4-(trifluoromethyl)benzoate depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with biological targets. The chloro, fluoro, and trifluoromethyl substituents can also influence the compound’s reactivity and interactions with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-chloro-4-(trifluoromethyl)benzoate: Similar structure but lacks the fluoro substituent.

    Methyl 5-chloro-2-fluoro-4-(trifluoromethyl)benzoate: Similar structure but with different substituent positions.

    Methyl 2-fluoro-4-(trifluoromethyl)benzoate: Similar structure but lacks the chloro substituent.

Uniqueness

This compound is unique due to the presence of all three substituents (chloro, fluoro, and trifluoromethyl) on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl 5-chloro-2-fluoro-4-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClF4O2/c1-16-8(15)4-2-6(10)5(3-7(4)11)9(12,13)14/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQVBWDHNQAACIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1F)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClF4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.